molecular formula C6H3BrClN3 B1448190 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1403767-33-8

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1448190
CAS No.: 1403767-33-8
M. Wt: 232.46 g/mol
InChI Key: KJZLTTQOTVMBNH-UHFFFAOYSA-N
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Description

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a fused bicyclic structure that contains both pyrrole and triazine rings.

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine are specific proteins or enzymes that are dysregulated in certain diseases . This compound is part of a class of molecules known as kinase inhibitors, which have been used in targeted therapies .

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the function of the target proteins or enzymes, potentially altering the progression of the disease.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the dysregulated proteins or enzymes it targets . The downstream effects of this interaction can vary depending on the specific target and the disease state.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the disease state. In general, kinase inhibitors can lead to changes in cell signaling pathways, potentially affecting cell growth and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other factors, such as the presence of other medications or the patient’s overall health status, could also impact the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine plays a significant role in biochemical reactions, particularly in the inhibition of protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This compound interacts with various kinases, inhibiting their activity and thereby affecting downstream signaling pathways. The interactions between this compound and these enzymes are crucial for its potential therapeutic effects .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, this compound can alter the phosphorylation status of various proteins, leading to changes in cell signaling. These changes can affect processes such as cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to impact gene expression, further influencing cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with protein kinases. This binding inhibits the kinase activity, preventing the phosphorylation of target proteins. The inhibition of kinase activity can lead to the suppression of signaling pathways that are essential for cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of kinase activity, resulting in prolonged effects on cell signaling and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects can include damage to healthy tissues and organs, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential side effects. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within the body can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with target proteins and its overall therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of appropriate pyrrole derivatives with triazine precursors. For instance, the reaction of 4-chloro-3-nitropyrrole with bromine in the presence of a base can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a key scaffold in the development of kinase inhibitors for cancer therapy and antiviral agents for treating viral infections.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
  • 4-Chloro-5-bromopyrrolo[2,1-f][1,2,4]triazine
  • 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development sets it apart from other similar compounds .

Biological Activity

Overview

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound characterized by its fused bicyclic structure comprising pyrrole and triazine rings. With the molecular formula C6H3BrClN3, this compound has garnered attention for its significant biological activity, particularly in the field of medicinal chemistry as an inhibitor of various protein kinases. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Target Proteins and Enzymes
The primary targets of this compound are specific protein kinases that are often dysregulated in various diseases. By inhibiting these kinases, the compound alters downstream signaling pathways crucial for cell growth and survival.

Mode of Action
The interaction mechanism involves the compound binding to the active sites of kinases, thereby preventing their phosphorylation activity. This inhibition can lead to significant changes in cellular processes such as proliferation, differentiation, and apoptosis .

Biological Activity and Effects

This compound exhibits a range of biological activities:

  • Kinase Inhibition : It has been shown to inhibit several key kinases involved in cancer progression and other pathological conditions. For instance, it acts as a dual inhibitor of c-Met/VEGFR-2 and has demonstrated efficacy against EGFR and HER2 kinases .
  • Antiviral Activity : Recent studies suggest that derivatives of this compound possess antiviral properties. Notably, certain analogs have been effective against norovirus by inhibiting RNA-dependent RNA polymerase (RdRp) .
  • Cellular Effects : The compound influences gene expression and cellular metabolism by modulating the activity of transcription factors. This modulation can lead to altered expression of genes involved in cell cycle regulation and apoptosis .

Case Studies

  • Cancer Therapy : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by disrupting critical signaling pathways associated with tumor growth .
  • Antiviral Applications : A study highlighted its potential against norovirus infections. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent .

Data Table: Biological Activities of this compound

Activity Type Target/Effect Reference
Kinase Inhibitionc-Met/VEGFR-2 dual inhibition
AntiviralInhibition of norovirus RdRp
Cancer Cell ProliferationGrowth inhibition in cancer cell lines

Properties

IUPAC Name

5-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLTTQOTVMBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251046
Record name 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403767-33-8
Record name 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403767-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001251046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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